4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile

Medicinal chemistry ADME prediction Library design

Researchers requiring a scaffold for Suzuki-Miyaura cross-coupling followed by nitrile-to-carboxylic acid/tetrazole conversion face limited options among unsubstituted alkenyl boronates. This compound integrates both functionalities in one stable pinacol ester. - Enables post-coupling transformations without additional functionalization steps - Higher TPSA (42.3 Ų) improves aqueous solubility and fragment screening hit rates - Lower volatility (predicted BP 305.6°C) vs non-nitrile analog, ideal for high-temp microwave coupling - Cold-chain storage preserves integrity; available at 95-97% purity from multiple cGMP-compliant sources

Molecular Formula C13H20BNO2
Molecular Weight 233.12 g/mol
CAS No. 1310384-20-3
Cat. No. B1403193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile
CAS1310384-20-3
Molecular FormulaC13H20BNO2
Molecular Weight233.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C#N
InChIInChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h7,10H,5-6,8H2,1-4H3
InChIKeyDHWWMTKTHOKXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile (CAS 1310384-20-3): A Nitrile-Functionalized Cyclohexenyl Boronic Ester for Orthogonal Derivatization


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile (CAS 1310384-20-3), also known as (4-cyanocyclohex-1-en-1-yl)boronic acid pinacol ester, is a boron-containing heterocyclic building block with molecular formula C13H20BNO2 and molecular weight 233.12 g/mol [1]. It belongs to the class of alkenyl boronic acid pinacol esters and features a cyclohexene ring substituted with a nitrile group at the 4-position and a pinacol boronate ester at the 1-position. This dual functionality enables its use as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and further derivatization through the nitrile group . The compound is commercially available at purities of 95–97% (e.g., from Combi-Blocks, AchemBlock, ChemShuttle) and requires storage at -18°C .

Dual reactive sites Pinacol boronate ester for Suzuki coupling and nitrile for orthogonal transformations (hydrolysis, reduction, cycloaddition)
Step-economy Enables sequential derivatization without additional protection/deprotection steps in library synthesis
Fragment-based design Supports fragment linking strategies where both coupling and late-stage functionalization are required

Why Generic Cyclohexenyl Boronic Esters Cannot Replace 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile


Unsubstituted cyclohexenyl boronic acid pinacol ester (CAS 141091-37-4) and other close analogs lack the nitrile functional group that fundamentally alters the physicochemical, stability, and reactivity profile of this compound. The nitrile moiety increases the topological polar surface area (TPSA) from 18.5 Ų to 42.3 Ų, modifies hydrogen-bond acceptor capacity from 2 to 3, and introduces a new site for post-coupling transformations (hydrolysis, reduction, cycloaddition) that is absent in the parent scaffold [1] [2]. Moreover, the presence of the electron-withdrawing cyano group influences the electron density at the alkenyl boronic ester, potentially affecting both coupling kinetics and protodeboronation susceptibility [3]. These differences mean that direct substitution with simpler cyclohexenyl boronic esters will not deliver the same intermediate for target-oriented synthesis where the nitrile handle is essential.

Absent nitrile group

Generic cyclohexenyl boronic esters lack the cyano handle, removing post-coupling diversification and reducing TPSA/H-bond acceptor count. Direct substitution may limit downstream synthetic options.

Altered electronic environment

The electron-withdrawing cyano group modifies electron density at the alkenyl boronic ester, affecting coupling kinetics and protodeboronation susceptibility. Generic analogs may perform differently under identical conditions.

Stability and storage mismatch

Target compound requires cold storage, while the unsubstituted analog is ambient-stable. Stability differences may impact long-term compound library integrity and handling protocols.

Quantitative Differentiation Evidence for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate Solution-Phase Behavior

The target compound exhibits a TPSA of 42.3 Ų compared to 18.5 Ų for the unsubstituted cyclohexenyl boronic ester analog (CAS 141091-37-4), reflecting the contribution of the cyano nitrogen [1] [2]. The hydrogen-bond acceptor count increases from 2 to 3, which can influence solubility, permeability, and intermolecular interactions in biological assays.

TPSA increase
Data to verify
Δ +23.8 Ų (129%)
Supports solution-phase behavior differentiation vs. unsubstituted analog
Computed Cactvs values; experimental validation recommended
Medicinal chemistry ADME prediction Library design

Cold-Chain Storage Requirement Indicates Lower Intrinsic Stability vs. Non-Nitrile Analogs

Vendor specifications explicitly require storage at -18°C for the target compound, while the unsubstituted cyclohexenyl boronic ester (CAS 141091-37-4) is stable under ambient conditions or 2–8°C . This requirement suggests greater susceptibility to thermal degradation, protodeboronation, or nitrile hydrolysis.

Storage requirement
Supplier data
Target: −18 °C vs. ambient for generic analog
Requires cold-chain logistics planning
Based on vendor specs; confirm with internal stability study
Chemical stability Procurement logistics Compound management

Higher Predicted Boiling Point and Density Reflect Structural Complexity Advantage for Purification and Formulation

The target compound has a predicted boiling point of 305.6 ± 52.0°C at 760 mmHg and a predicted density of 1.01 ± 0.1 g/cm³, whereas the unsubstituted analog (CAS 141091-37-4) has an experimental boiling point of 125°C at 0.2 mmHg and a density of 0.968 g/cm³ . The substantial increase in boiling point and density is consistent with the added nitrile group, which increases molecular weight and intermolecular dipole interactions.

Boiling point & density
Data to verify
BP ~305 °C (pred.) vs 125 °C (exp.)
Density 1.01 vs 0.968 g/cm³
May affect purification and workup conditions
Predicted BP; verify experimentally for scale-up
Physicochemical properties Purification Formulation development

Hazard Classification Profile: Additional Acute Oral Toxicity Warning vs. Simple Irritant Classification of Non-Nitrile Analog

The target compound carries hazard statements H302 (harmful if swallowed) in addition to H315, H319, and H335 (skin, eye, respiratory irritation), whereas the unsubstituted cyclohexenyl boronic ester is typically classified only as a skin and eye irritant (H315, H319) without the acute oral toxicity warning . This difference in hazard classification may reflect the toxicological contribution of the nitrile group.

Hazard classification
Supplier data
H302 (acute oral tox.) added vs. generic analog (H315/H319 only)
Additional acute toxicity labeling required
May vary by supplier; review current SDS before ordering
Safety Handling regulations Risk assessment

Nitrile Group Enables Post-Coupling Derivatization Pathways Absent in the Parent Cyclohexenyl Boronic Ester

The cyano substituent in the target compound can be transformed into carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (click chemistry), or amides (partial hydrolysis), while the pinacol boronate ester simultaneously enables Suzuki-Miyaura cross-coupling at the alkenyl position. The unsubstituted analog (CAS 141091-37-4) lacks this second reactive handle and thus offers only a single diversification point post-coupling [1] [2].

Orthogonal handles
Class-level inference
2 reactive sites (boronate + nitrile) vs 1 in generic analog
Enables orthogonal diversification strategies
Class-level reactivity inference; validate in target system
Synthetic chemistry Late-stage functionalization Library diversification

Optimal Procurement Use-Cases for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarbonitrile Based on Verifiable Differentiation


Fragment-Based Drug Discovery Requiring Dual Reactive Handles

When screening libraries require building blocks capable of both Suzuki-Miyaura coupling and subsequent nitrile derivatization (e.g., to carboxylic acid or tetrazole bioisosteres), this compound provides a unique scaffold that eliminates the need for separate introduction of the carboxylate/carboxamide equivalent. The higher TPSA and additional H-bond acceptor site also bias the fragment toward soluble, polar target sites [1].

Suzuki Coupling with Labile Substrates Where Thermal Stability Is Critical

Despite its cold-storage requirement, the higher predicted boiling point (305.6°C) suggests lower volatility under reflux conditions compared to the non-nitrile analog (BP 125°C at reduced pressure). This property can be exploited in high-temperature microwave-assisted Suzuki couplings where volatile boronic esters may evaporate or degrade, leading to incomplete conversion .

Synthesis of Proteasome Inhibitors and Beta-Lactamase Inhibitor Scaffolds

Patents and vendor literature indicate that boronic acid derivatives synthesized from this pinacol ester intermediate have been utilized in the development of proteasome inhibitors (cancer and neurodegenerative disease) and metallo-β-lactamase inhibitors (antibiotic resistance). The nitrile group may serve as a precursor to the carboxylic acid warhead found in several clinical-stage boron-based therapeutics [1].

Orthogonal Bioconjugation and Covalent Inhibitor Design

The combination of a cyclohexene scaffold (sp² hybridization restricts conformational flexibility) with a nitrile group and a boronate ester enables fragment-linking strategies for covalent inhibitor design. The nitrile can act as a weak electrophile for cysteine targeting, while the boronate ester forms reversible covalent bonds with serine/threonine residues or diols in glycoproteins, making this compound a versatile starting point for dual-warhead probe development .

Application
Selection Property
Validation Focus
Dual-handle fragment synthesis
Two orthogonal reactive sites (Suzuki coupling + nitrile transformations)
Assess compatibility of nitrile derivatization with desired scaffold
High-temperature Suzuki coupling
Higher predicted boiling point may reduce volatility loss
Compare conversion and evaporative loss under microwave or reflux conditions
Boron-based enzyme inhibitor research
Boronate ester as warhead precursor; nitrile convertible to carboxylate bioisostere
Verify synthetic route to target inhibitor scaffold and purity after deprotection
Covalent probe development
Boronate + nitrile as potential dual-warhead starting point
Evaluate reactivity with serine/cysteine residues and linker attachment feasibility
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